molecular formula C13H17NO3 B8490368 N-(benzyloxyacetyl)-3-pyrrolidinol

N-(benzyloxyacetyl)-3-pyrrolidinol

Cat. No. B8490368
M. Wt: 235.28 g/mol
InChI Key: HEXUYIFKISYJAA-UHFFFAOYSA-N
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Patent
US06518285B2

Procedure details

A solution of 4.4 mL (52.93 mmol) 3-pyrrolidinol in 250 mL CH2Cl2 at 0° C. was added 8.4 mL (60.26 mmol) NEt3 and 8.2 mL (51.97 mmol) benzyloxyacetyl chloride. The reaction was stirred for 3.5 h and then poured into 400 mL H2O. The reaction was extracted with CH2Cl2, dried over MgSO4, filtered and rotary evaporated to yield 12.0 g (98%) of N-(benzyloxyacetyl)-3-pyrrolidinol as a yellow oil.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH:3]([OH:6])[CH2:2]1.CCN(CC)CC.[CH2:14]([O:21][CH2:22][C:23](Cl)=[O:24])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O>C(Cl)Cl>[CH2:14]([O:21][CH2:22][C:23]([N:1]1[CH2:5][CH2:4][CH:3]([OH:6])[CH2:2]1)=[O:24])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
N1CC(CC1)O
Name
Quantity
8.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(=O)N1CC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.